MLT-748

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

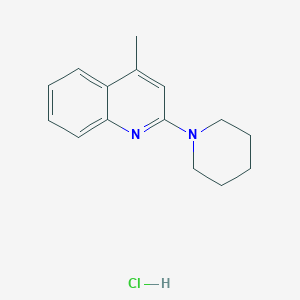

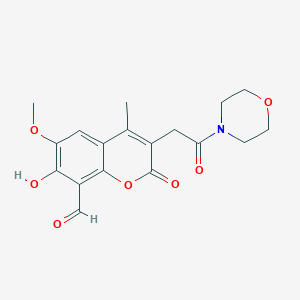

MLT-748 is a potent, selective, and allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). It binds to the allosteric Trp580 pocket of MALT1 with an IC50 value of 5 nM . MALT1 is a paracaspase that plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway, making this compound a significant compound in immunology and cancer research .

Scientific Research Applications

MLT-748 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of MALT1 and its effects on various biochemical pathways.

Biology: Employed in research to understand the role of MALT1 in immune cell signaling and function.

Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those involving dysregulated NF-κB signaling, such as diffuse large B-cell lymphoma.

Industry: Utilized in the development of new drugs targeting MALT1 and related pathways.

Mechanism of Action

Target of Action

MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . MALT1, also known as Mucosa-associated lymphoid tissue lymphoma translocation protein 1, plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway . This protein is involved in several biological processes such as cell proliferation, cell death, and regulation of immune responses .

Mode of Action

This compound binds MALT1 in the allosteric Trp580 pocket . It adopts a pose via binding at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state . This displacement of Trp580 weakens interactions between the para-caspase and C-terminal immunoglobulin MALT1 domains, resulting in protein instability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . MALT1 is involved in NF-κB signaling cascades downstream of antigen receptors, C-type lectin receptors, and several G-protein coupled receptors . The concentration of 1 μM this compound completely blocked cleavage of the MALT1 substrates BCL10, HOIL1, CYLD, and RelB .

Pharmacokinetics

In MALT1 mut/mut patient immortalized B cells, this compound stabilized cellular MALT1-W580S, with an EC50 of 69 nM .

Result of Action

This compound treatment increased the phosphorylation of p65 and IκBα in MALT1mut/mut patient immortalized B cells . This compound had only mild effects on phosphorylation of iκbα during cell stimulation of these normal t cells . It did inhibit T cell antigen receptor downstream signaling .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

MLT-748 interacts with various enzymes, proteins, and other biomolecules. It is known to bind by displacing the side chain of Trp580, locking the protease in an inactive conformation . This interaction with the MALT1 paracaspase is central for lymphocyte antigen-dependent responses, including NF-κB activation .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to rescue NF-κB and JNK signaling in patient lymphocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to MALT1 in the allosteric Trp580 pocket, which results in the locking of the protease in an inactive conformation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLT-748 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound likely follows a similar synthetic route as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the reactions, and ensuring consistent quality and purity of the final product. The production process also includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

MLT-748 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Comparison with Similar Compounds

Similar Compounds

MLT-747: Another allosteric inhibitor of MALT1 with similar binding properties.

Mepazine: A potent and selective inhibitor of MALT1.

Thioridazine: Binds at the same site as MLT-748 and MLT-747.

Uniqueness of this compound

This compound is unique due to its high potency and selectivity for MALT1. It binds specifically to the allosteric Trp580 pocket, making it a valuable tool for studying MALT1-related pathways and developing targeted therapies .

Properties

IUPAC Name |

1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQLNDPUQSZBJW-QGHHPUGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N9O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?

A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].

Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?

A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.

Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?

A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)